(4-(Phenylethynyl)phenyl)methanol
Overview
Description
Scientific Research Applications
1. Organocatalysis in Epoxidation
(4-(Phenylethynyl)phenyl)methanol has been explored as a catalyst in organic synthesis. For example, in enantioselective epoxidation of α,β-enones, similar compounds have been used as catalysts, achieving good yields and high enantioselectivities at room temperature (Lu, Xu, Liu, & Loh, 2008).
2. Fluorescence Properties in Bioconjugates
The fluorescence properties of derivatives of this compound have been studied extensively. These studies include examining its electronic absorption and fluorescence in various media, revealing solvatochromic fluorescence correlated with solvent polarity. Moreover, its bioconjugates with proteins like bovine serum albumin and human serum albumin have been investigated for their fluorescence probe properties (Singh & Darshi, 2004).
3. Electrochemical Oxidation Studies
Electrochemical oxidation products of compounds structurally similar to this compound have been identified using techniques like electrochemistry coupled with mass spectrometry. This research helps in understanding the electrochemical behaviors of such compounds (Kertész et al., 2002).
4. Application in Peptoid Synthesis
Compounds like tris(4-azidophenyl)methanol, a multifunctional derivative, have been reported as novel protecting groups for thiols in peptoid synthesis. These compounds can be functionalized further, offering opportunities in materials chemistry (Qiu et al., 2023).
5. Catalysis in N-Methylation and Transfer Hydrogenation
Research into methanol as a hydrogen source and C1 synthon in chemical synthesis includes the use of methanol for N-methylation of amines and transfer hydrogenation of nitroarenes, with applications in pharmaceutical agent synthesis (Sarki et al., 2021).
6. Impact on Lipid Dynamics in Biological Studies
Methanol's impact on lipid dynamics in biological and synthetic membranes has been examined, particularly in studies involving transmembrane proteins/peptides. It influences lipid transfer and flip-flop kinetics, which is crucial for understanding bilayer composition in cell survival and protein reconstitution (Nguyen et al., 2019).
7. Synthesis of Crosslinkable Polymers
This compound derivatives have been used in the synthesis of crosslinkable polymers. These polymers, containing pendant phenylethynyl moieties, have applications in various fields, including materials science and engineering (Li et al., 2008).
8. Investigation of Isomerization Kinetics
The isomerization kinetics of compounds like trans-4-(methanol)stilbene, structurally related to this compound, have been studied. Such research provides insights into the rotational dynamics and photoisomerization processes in organic chemistry (Wiemers & Kauffman, 2001).
Safety and Hazards
- MSDS : Detailed safety information can be found here.
Properties
IUPAC Name |
[4-(2-phenylethynyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11,16H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAXRYBKRTYKLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579092 | |
Record name | [4-(Phenylethynyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54737-75-6 | |
Record name | [4-(Phenylethynyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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